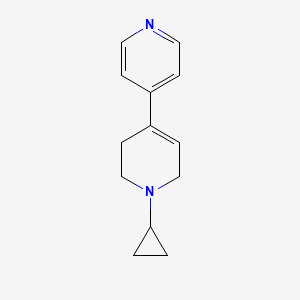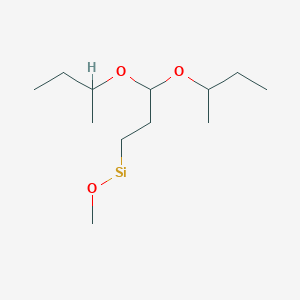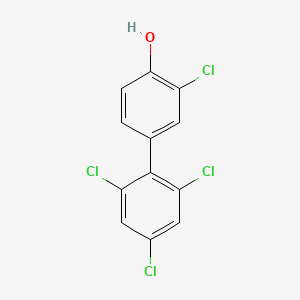
2',3,4',6'-Tetrachloro-4-biphenylol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3,4’,6’-Tetrachloro-4-biphenylol is an organic compound belonging to the class of polychlorinated biphenyls (PCBs). These compounds are characterized by the presence of multiple chlorine atoms attached to the biphenyl structure. 2’,3,4’,6’-Tetrachloro-4-biphenylol is known for its chemical stability, high boiling point, and resistance to combustion, making it useful in various industrial applications .
Preparation Methods
The synthesis of 2’,3,4’,6’-Tetrachloro-4-biphenylol typically involves the chlorination of biphenyl compounds under controlled conditions. One common method includes the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms on the biphenyl rings . Industrial production methods often involve large-scale chlorination processes with stringent control over reaction parameters to achieve the desired product yield and purity .
Chemical Reactions Analysis
2’,3,4’,6’-Tetrachloro-4-biphenylol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated biphenyls.
Scientific Research Applications
2’,3,4’,6’-Tetrachloro-4-biphenylol has several scientific research applications:
Environmental Analysis: It is used as a reference standard in the analysis of environmental samples to monitor PCB contamination.
Pharmaceutical Development: The compound’s unique properties make it useful in the synthesis of pharmaceutical intermediates.
Material Science: It is employed in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2’,3,4’,6’-Tetrachloro-4-biphenylol involves its interaction with estrogen receptors (ERs). It binds to both ERα and ERβ subtypes, stimulating their transcriptional activity. This interaction leads to the modulation of gene expression and subsequent biological responses. The compound’s estrogenic activity is significant, especially for ERβ, and it can trigger various physiological effects .
Comparison with Similar Compounds
2’,3,4’,6’-Tetrachloro-4-biphenylol can be compared with other polychlorinated biphenyls such as:
2’,4’,6’-Trichloro-4-biphenylol: Exhibits similar estrogenic activity but with different binding affinities to ER subtypes.
2’,3’,4’,5’-Tetrachloro-4-biphenylol: Shares similar chemical properties but differs in its specific interactions with molecular targets
These comparisons highlight the unique chemical and biological properties of 2’,3,4’,6’-Tetrachloro-4-biphenylol, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
189578-00-5 |
|---|---|
Molecular Formula |
C12H6Cl4O |
Molecular Weight |
308.0 g/mol |
IUPAC Name |
2-chloro-4-(2,4,6-trichlorophenyl)phenol |
InChI |
InChI=1S/C12H6Cl4O/c13-7-4-9(15)12(10(16)5-7)6-1-2-11(17)8(14)3-6/h1-5,17H |
InChI Key |
WWRVCWDZLRVHCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


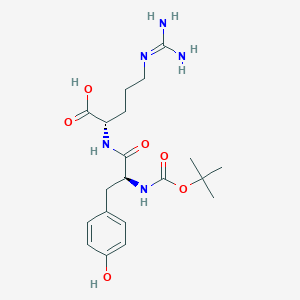
![Phosphinic amide, N-[(1R)-1-(1-naphthalenyl)propyl]-P,P-diphenyl-](/img/structure/B12568151.png)
![1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B12568153.png)
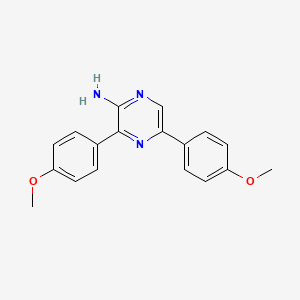
![Diethyl {1-[(diethoxyphosphoryl)oxy]-3-fluoropropyl}phosphonate](/img/structure/B12568163.png)
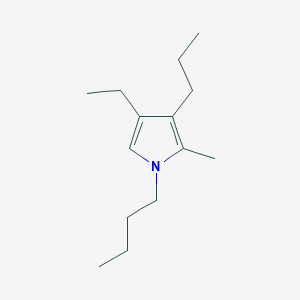
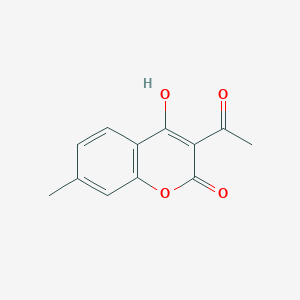
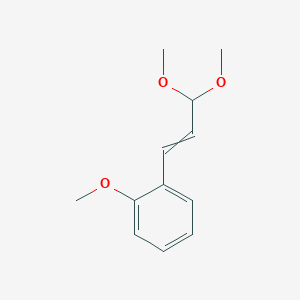
![Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester](/img/structure/B12568202.png)
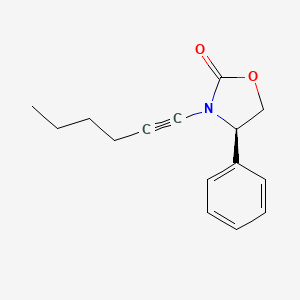
![1,4-Butanediamine, N,N'-bis[3-[(triphenylmethyl)amino]propyl]-](/img/structure/B12568208.png)
![4-[2-(Pyren-1-YL)ethenyl]pyridine](/img/structure/B12568214.png)
